4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.
Scientific Research Applications
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to similar compounds, 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTZLZWNQGCSGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744849 |
Source
|
Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-10-5 |
Source
|
Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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